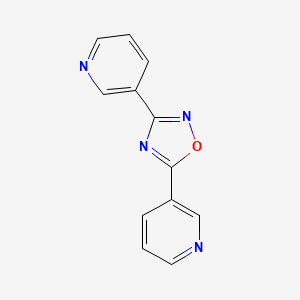
ethyl 2-amino-5-(4-benzyloxyphenyl)-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-5-(4-benzyloxyphenyl)-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of an ethyl ester group, an amino group, and a benzyloxyphenyl substituent on the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-(4-benzyloxyphenyl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions One common method includes the condensation of 4-benzyloxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the pyrrole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-5-(4-benzyloxyphenyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzyloxy group can be reduced to form the corresponding phenol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, phenolic compounds, and various substituted pyrrole derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-5-(4-benzyloxyphenyl)-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a building block in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-5-(4-benzyloxyphenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the benzyloxyphenyl substituent play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate: Lacks the benzyloxy group, resulting in different chemical properties.
Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.
Uniqueness
Ethyl 2-amino-5-(4-benzyloxyphenyl)-1H-pyrrole-3-carboxylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and differentiates it from other similar pyrrole derivatives.
Propiedades
Número CAS |
417721-39-2 |
|---|---|
Fórmula molecular |
C20H20N2O3 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
ethyl 2-amino-5-(4-phenylmethoxyphenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H20N2O3/c1-2-24-20(23)17-12-18(22-19(17)21)15-8-10-16(11-9-15)25-13-14-6-4-3-5-7-14/h3-12,22H,2,13,21H2,1H3 |
Clave InChI |
SFPQCLDCKCVBNZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13981257.png)

![(S)-4,5-dihydro-3-[(1z,7z)-hexadecan-7-enylidene]-4-hydroxy-5-methylenefuran-2(3h)-one](/img/structure/B13981264.png)





![Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13981314.png)





